molecular formula C21H20N2O3 B4316252 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B4316252
M. Wt: 348.4 g/mol
InChI Key: SBLYAYXFYIBBQZ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide is an anthraquinone-derived compound featuring a piperidinylacetamide substituent at the 1-position of the anthracenedione core. Anthraquinone derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antiplatelet properties, as well as their applications in materials science (e.g., dyes, sensors) . The piperidine moiety in this compound introduces a cyclic amine group, which may enhance solubility and modulate pharmacokinetic properties compared to other substituents like thiols or halogens .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-18(13-23-11-4-1-5-12-23)22-17-10-6-9-16-19(17)21(26)15-8-3-2-7-14(15)20(16)25/h2-3,6-10H,1,4-5,11-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYAYXFYIBBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 1-aminoanthraquinone with piperidin-1-ylacetic acid or its derivatives. The reaction is usually carried out under standard amide formation conditions, often employing coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The anthraquinone core can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of anthraquinone derivatives are highly dependent on the substituent’s position and functional groups. Key structural analogues and their characteristics are summarized below:

Compound Name Substituent (Position) Key Properties/Activities Reference
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide 2-methylbenzamide (1-position) - 94% yield via acid chloride method; potential for metal-catalyzed C-H functionalization
N-(9,10-dioxoanthracen-1-yl)-2-(R-thio)acetamides R-thio group (1- or 2-position) - Superior antioxidant activity at 1-position vs. 2-position; antiplatelet activity (compound 10)
2-Chloro-N-(9,10-dioxoanthracen-1-yl)acetamide (GABA derivative) Chloro, GABA moiety (1-position) - Antifungal activity (MIC = 1.9 μg/ml vs. A. niger); used in antifungal lacquer formulations
N-(9,10-dioxoanthracen-2-yl)-2-pyridinylthioacetamide Pyridinylthio (2-position) - Structural data (InChIKey: ILCDHEBYNAUTNC); molecular weight = 374.41 g/mol
N-(9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide Trifluoro, methyl (1-position) - Fluorinated derivative; potential enhanced metabolic stability

Key Observations :

  • Positional Effects: Substituents at the 1-position of the anthraquinone core generally exhibit superior bioactivity compared to those at the 2-position. For example, thioacetamides at the 1-position showed 2–3× higher radical-scavenging activity than their 2-position isomers .
  • Functional Group Impact :
    • Piperidine vs. Thiols : The piperidinyl group may improve solubility and bioavailability due to its basic nitrogen, whereas thiols enhance antioxidant capacity via radical quenching .
    • Halogen vs. Acyl Groups : Chloro derivatives (e.g., 2-chloroacetamides) are precursors for bioactive conjugates (e.g., GABA derivatives), while benzamide groups enable chelation-assisted catalysis .

Key Observations :

  • Acid chloride methods typically achieve higher yields (>90%) compared to coupling agents like DCC (24% yield for 2-methylbenzoic acid coupling) .
  • Thioacetamide synthesis benefits from mild conditions (room temperature, DMF), enabling scalability .
Pharmacological and Functional Comparisons
Activity/Property N-(Piperidinyl)acetamide (Target) 2-Methylbenzamide Thioacetamides GABA-Chloro Derivative
Antioxidant Activity Not reported Not tested IC₅₀ = 12–18 μM (LP) Not applicable
Antiplatelet Activity Not reported Not tested 40% inhibition (ADP) Not applicable
Antifungal Activity Not reported Not tested Not tested MIC = 1.9 μg/ml (A. niger)
C-H Functionalization Potential (untested) Demonstrated Not applicable Not applicable

Key Observations :

  • The piperidinyl derivative’s pharmacological profile remains underexplored but may combine the solubility of cyclic amines with anthraquinone’s inherent bioactivity.
  • Thioacetamides and GABA-chloro derivatives highlight the versatility of anthraquinone acetamides in targeting oxidative stress and microbial pathogens .
Physical and Chemical Properties
Property N-(Piperidinyl)acetamide 2-Methylbenzamide Thioacetamides GABA-Chloro Derivative
Solubility Likely moderate (polar) Low (nonpolar benzamide) Moderate (DMF-soluble) High (hydrophilic GABA)
Crystallinity Not reported Amorphous Monoclinic (P21/n) Not reported
Thermal Stability Not reported Stable to 200°C Decomposes >150°C Stable in lacquer formulations

Key Observations :

  • Crystallographic data (e.g., monoclinic systems) for anthraquinone derivatives enable precise structural analysis, aiding in drug design .
  • Functional groups like GABA or piperidine significantly alter solubility, impacting formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide

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